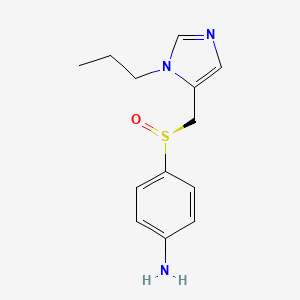
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline
Vue d'ensemble
Description
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a sulfinyl group, and an aniline moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.
Attachment of the Sulfinyl Group: The sulfinyl group is introduced through oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Aniline: The final step involves coupling the sulfinyl-imidazole intermediate with aniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aniline moiety.
Applications De Recherche Scientifique
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfinyl group can participate in redox reactions, affecting cellular oxidative stress levels. The aniline moiety can interact with aromatic amino acids in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(((1-Methyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline: Similar structure but with a methyl group instead of a propyl group.
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfonyl)aniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)thio)aniline: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and potential biological activities. The propyl group also influences its hydrophobicity and interaction with biological membranes, distinguishing it from its methyl and thioether analogs.
Propriétés
IUPAC Name |
4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC=C1C[S@](=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)
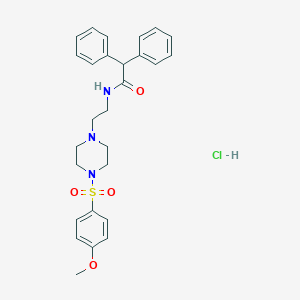
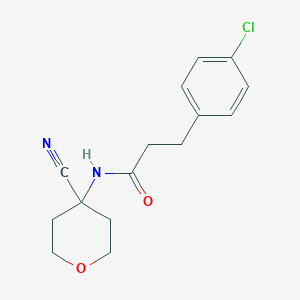
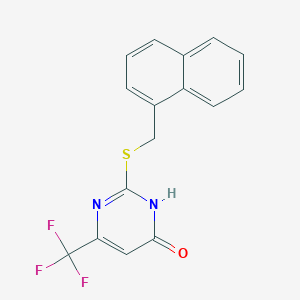
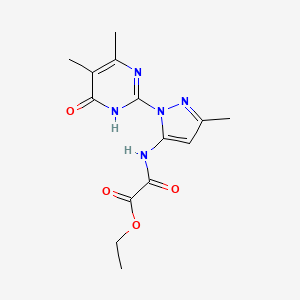
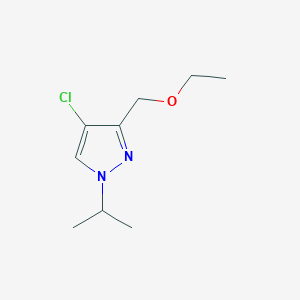
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
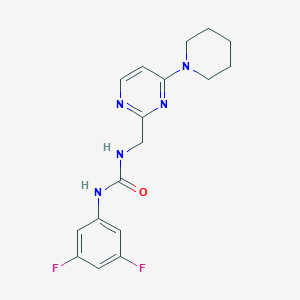
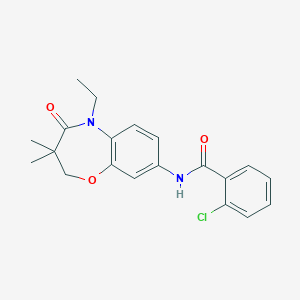
![N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2628623.png)
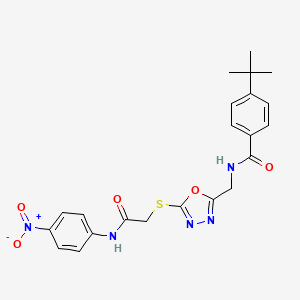
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

